molecular formula C21H26N2O B6912875 N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine

N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine

Cat. No.: B6912875
M. Wt: 322.4 g/mol
InChI Key: LQLXREGPQSPKAY-UHFFFAOYSA-N
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Description

N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine is a complex organic compound featuring a chromenyl group, which is a derivative of coumarin, attached to a phenyl ring through a methylene bridge

Properties

IUPAC Name

N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-23(2)15-18-8-6-7-17(11-18)13-22-14-19-12-20-9-4-5-10-21(20)24-16-19/h4-12,22H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLXREGPQSPKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC=CC(=C1)CNCC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid.

    Aminomethylation: The chromenyl intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methylethanamine, under basic conditions.

    Coupling with Phenyl Group: The aminomethylated chromenyl compound is then coupled with a benzyl halide derivative under nucleophilic substitution conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced chromenyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, bromine or chlorine with iron(III) chloride for halogenation.

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Reduced chromenyl derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The chromenyl group is known for its antioxidant and anti-inflammatory properties, making this compound a candidate for the development of therapeutic agents targeting oxidative stress-related diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism of action of N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine involves its interaction with biological targets through its chromenyl and phenyl groups. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. The compound may act by scavenging free radicals or inhibiting enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenyl structure but differ in their functional groups and biological activities.

    Phenethylamines: Compounds such as amphetamine and methamphetamine have structural similarities in their phenyl and amine groups but lack the chromenyl moiety.

Uniqueness

N-[[3-[(2H-chromen-3-ylmethylamino)methyl]phenyl]methyl]-N-methylethanamine is unique due to the combination of the chromenyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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